molecular formula C18H11ClN2O3S B292011 N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea

N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea

Cat. No. B292011
M. Wt: 370.8 g/mol
InChI Key: XPORXLWZAKTYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea, also known as CTU, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions for research. In

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea involves the inhibition of various signaling pathways that are involved in cell proliferation, survival, and migration. N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been found to inhibit the activity of key enzymes such as cyclin-dependent kinases and protein kinases, which play a crucial role in cell division and growth. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been shown to have several biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis. N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been found to have a protective effect on cells by reducing oxidative stress and increasing antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy with fewer side effects. However, one of the limitations of N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea. One area of interest is the development of more efficient synthesis methods to produce N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea in larger quantities. Another area of research is the optimization of N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea's pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further studies are needed to explore the potential of N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea in the treatment of other diseases such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is a novel chemical compound that has shown promising results in various studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions for research. N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has the potential to be a valuable tool in the field of scientific research and may have important implications for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea involves the reaction of 4-chloroaniline with 4-oxo-4H-thieno[3,4-c]chromene-3-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with urea to obtain the final product, N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea. This synthesis method has been optimized to produce high yields of N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea with high purity.

Scientific Research Applications

N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has also been found to possess neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C18H11ClN2O3S

Molecular Weight

370.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-oxothieno[3,4-c]chromen-3-yl)urea

InChI

InChI=1S/C18H11ClN2O3S/c19-10-5-7-11(8-6-10)20-18(23)21-16-15-13(9-25-16)12-3-1-2-4-14(12)24-17(15)22/h1-9H,(H2,20,21,23)

InChI Key

XPORXLWZAKTYQS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)NC(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)NC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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